BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Significance of 2-Chloro-5-
nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-5-nitropyrazine

Cat. No.: B1586499

2-Chloro-5-nitropyridine (CsHsCIN203) is a substituted pyridine derivative that serves as a
crucial intermediate in the synthesis of various bioactive molecules and functional materials.[1]
[2] The presence of an electron-withdrawing nitro group and a labile chlorine atom on the
pyridine ring makes it a versatile precursor for nucleophilic substitution reactions.[3]
Understanding its solid-state structure is paramount for controlling reaction pathways,
predicting polymorphism, and designing novel crystalline materials with desired
physicochemical properties. This guide provides a detailed analysis of the single-crystal X-ray
diffraction study of 2-Chloro-5-nitropyridine, focusing on its molecular geometry, intermolecular
interactions, and the experimental basis for its structural determination.

Molecular Geometry and Conformation

The molecular structure of 2-Chloro-5-nitropyridine is characterized by a high degree of
planarity. The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-
square (r.m.s.) deviation of 0.090 A.[3][4] This planarity is a key feature influencing its crystal
packing. In some related structures, the nitro group can be significantly twisted with respect to
the pyridine ring, but in this primary polymorph, it remains closely aligned with the plane of the
ring.[3]

Caption: Molecular Structure of 2-Chloro-5-nitropyridine.

Crystallographic Data Analysis
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The crystal structure of 2-Chloro-5-nitropyridine was determined by single-crystal X-ray
diffraction. The compound crystallizes in the triclinic space group P1. The detailed
crystallographic data are summarized in the table below.[3][4]

Parameter Value
Chemical Formula CsH3CIN20:2
Formula Weight 158.54 g/mol
Crystal System Triclinic
Space Group P1

Unit Cell Dimensions

a 3.7599 (8) A
b 5.8641 (13) A
c 7.0189 (15) A
a 84.687 (3)°

B 89.668 (3)°

y 76.020 (3)°
Volume (V) 149.50 (6) A3
z 1

Calculated Density (Dx) 1.761 Mg m—3
Radiation Mo Ka (A = 0.71073 A)
Temperature (T) 100 K
Absorption Coeff. (u) 0.56 mm~1

Supramolecular Assembly: Intermolecular
Interactions & Crystal Packing
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The stability and arrangement of molecules within the crystal lattice are governed by a network
of specific intermolecular interactions. In the case of 2-Chloro-5-nitropyridine, the packing is
dominated by halogen bonds and non-classical hydrogen bonds.

Halogen Bonding: The CI---O Interaction

A prominent feature of the crystal structure is a short, directional contact between the chlorine
atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule.[3] The
Cl---O distance is 3.068 (4) A, which is significantly shorter than the sum of their van der Waals
radii (approx. 3.27 A), indicating a strong halogen bond.[4] This interaction links the molecules
into one-dimensional chains extending along the crystallographic axis.

C—H---O Non-classical Hydrogen Bonds

These primary chains, formed by halogen bonds, are further consolidated into a layered
structure. This is achieved through non-classical C—H-:-O hydrogen bonds involving the
second oxygen atom of the nitro group and hydrogen atoms of the pyridine ring.[3][4] These
weaker, yet structurally significant, interactions provide cohesion between the halogen-bonded
chains, resulting in the formation of a stable two-dimensional sheet-like architecture.

Caption: Key intermolecular interactions in the crystal of 2-Chloro-5-nitropyridine.

Experimental Protocols
Synthesis and Crystallization

2-Chloro-5-nitropyridine is typically synthesized via the chlorination of 2-hydroxy-5-
nitropyridine.[2][5] A common laboratory-scale procedure is as follows:

e Reaction Setup: 2-hydroxy-5-nitropyridine is treated with a chlorinating agent such as
phosphorus oxychloride (POCIs) or thionyl chloride (SOCI2).[1][5] The reaction may be
performed in the presence of a catalyst like DMF.

o Reaction Conditions: The mixture is heated, often to reflux, for several hours until the starting
material is consumed (monitored by TLC).[2]

o Work-up: After cooling, the excess chlorinating agent is removed under reduced pressure.
The residue is then carefully poured into ice water.
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 Purification: The resulting precipitate is collected by filtration, washed, and can be further
purified by recrystallization from a suitable solvent like ethanol to yield crystalline 2-Chloro-5-

nitropyridine.[5][6]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a
saturated solution of the purified compound.

Single-Crystal X-ray Diffraction Workflow

The determination of the crystal structure follows a standardized workflow:

Crystal Selection & Mounting

:

Data Collection
(Bruker SMART APEX Diffractometer) [1]

:

Cell Refinement & Data Reduction
(SAINT Software) [1]

'

Absorption Correction
(SADABS Program) [1]

'

Structure Solution
(SHELXS97) [1]

'

Structure Refinement
(SHELXL97) [1]

'

Final Structural Model & CIF
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Caption: Workflow for Single-Crystal X-ray Structure Determination.

» Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART
APEX). The crystal is cooled to a low temperature (100 K) to minimize thermal vibrations.
Diffraction data are collected using Mo Ka radiation.[4]

o Data Reduction: The raw diffraction data are processed to yield a set of unique reflections
with their intensities and standard uncertainties. This step includes cell refinement and data
reduction using software like SAINT.[4]

 Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g.,
with SHELXS97) and refined by full-matrix least-squares on F2 (e.g., with SHELXL97).[4] An
absorption correction is applied to account for the attenuation of X-rays by the crystal.[4]

Data Refinement Details

The quality of the final crystal structure model is assessed by several parameters.

Parameter Value

R[F2 > 20(F2)] 0.056
wWR(F?) 0.143
Goodness-of-fit (S) 1.17
Measured Reflections 1379
Independent Reflections 1114

R(int) 0.022

Data / Restraints / Parameters 1114/3/91

These values indicate a well-refined and reliable crystal structure determination.[3][4]

Conclusion
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The crystal structure of 2-Chloro-5-nitropyridine reveals a planar molecule that self-assembles
into a layered architecture through a combination of Cl---:O halogen bonds and C—H:--O non-
classical hydrogen bonds. This detailed structural knowledge, grounded in high-quality single-
crystal X-ray diffraction data, is invaluable for researchers in drug development and materials
science. It provides a blueprint for understanding the solid-state behavior of this important
synthetic intermediate and for designing new materials with tailored supramolecular structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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